![molecular formula C26H24ClN3O2S2 B12020146 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12020146.png)

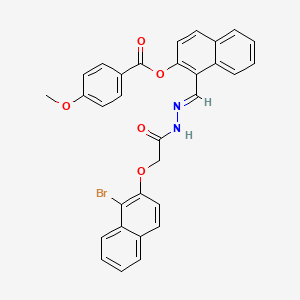

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-{[3-(4-Chlorphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung des Benzothieno-pyrimidin-Kerns beginnen, gefolgt von der Einführung der Chlorphenylgruppe und der Acetamid-Einheit. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Chlorierungsmittel, Schwefelquellen und Amide.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher Verbindungen beinhaltet oft die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung von Hochdruckreaktoren, Temperaturkontrolle und Reinigungsverfahren wie Kristallisation und Chromatographie umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Einführung von Sauerstoffatomen, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Ersatz einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenide, Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese macht.

Biologie

In der biologischen Forschung werden Verbindungen wie diese oft auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht. Sie können in Assays verwendet werden, um biologische Pfade und Mechanismen zu verstehen.

Medizin

Medizinisch wurden Benzothieno-pyrimidine auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten. Diese spezifische Verbindung kann für ähnliche Anwendungen untersucht werden.

Industrie

In der Industrie können solche Verbindungen bei der Entwicklung neuer Materialien, Agrochemikalien und Pharmazeutika verwendet werden. Ihre vielfältige Reaktivität macht sie für verschiedene Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von 2-{[3-(4-Chlorphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamid beinhaltet wahrscheinlich die Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Diese Wechselwirkungen können biologische Pfade modulieren, was zu den beobachteten Wirkungen führt. Der genaue Mechanismus hängt vom spezifischen biologischen Kontext und Ziel ab.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They may be used in assays to understand biological pathways and mechanisms.

Medicine

Medicinally, benzothienopyrimidines have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. This specific compound may be explored for similar applications.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity makes them suitable for various applications.

Wirkmechanismus

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact mechanism would depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzothieno-pyrimidine: Verbindungen mit ähnlichen Kernstrukturen, aber unterschiedlichen Substituenten.

Chlorphenyl-Derivate: Verbindungen mit Chlorphenylgruppen, die an verschiedene Kerne gebunden sind.

Acetamid-Derivate: Verbindungen mit Acetamid-Einheiten, die an unterschiedliche Strukturen gebunden sind.

Einzigartigkeit

Was 2-{[3-(4-Chlorphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die unterschiedliche biologische und chemische Eigenschaften verleihen können. Diese Einzigartigkeit kann in verschiedenen Forschungs- und industriellen Anwendungen genutzt werden.

Eigenschaften

Molekularformel |

C26H24ClN3O2S2 |

|---|---|

Molekulargewicht |

510.1 g/mol |

IUPAC-Name |

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C26H24ClN3O2S2/c1-15-7-12-20(16(2)13-15)28-22(31)14-33-26-29-24-23(19-5-3-4-6-21(19)34-24)25(32)30(26)18-10-8-17(27)9-11-18/h7-13H,3-6,14H2,1-2H3,(H,28,31) |

InChI-Schlüssel |

GOCALZINDNOYNL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12020073.png)

![Isopropyl [(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12020078.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12020117.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020122.png)

![3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020130.png)

![5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole](/img/structure/B12020138.png)

![5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12020150.png)